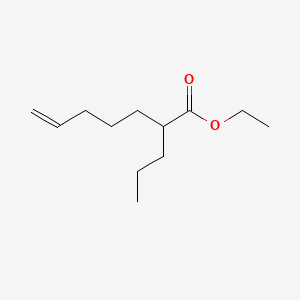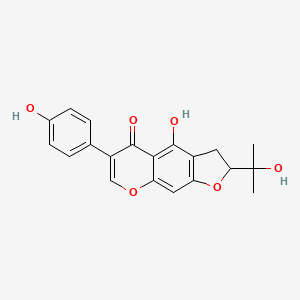![molecular formula C25H34F3NO5 B579945 (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide CAS No. 1005193-64-5](/img/structure/B579945.png)
(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the IUPAC name of the compound, its molecular formula, and its structure. The structure would show the spatial arrangement of atoms and the bonds between them.
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from its constituent elements or from other compounds. It would include the specific reactions involved, the conditions required for these reactions, and the yield of the compound.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, including its stereochemistry. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include reactions with other compounds under various conditions, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Applications De Recherche Scientifique
Isolation and Characterization in Antiglaucoma Research
(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide has been studied for its isolation and characterization in the context of antiglaucoma research. A study by Jaggavarapu et al. (2020) described the impurity molecule found in the preparation of an antiglaucoma agent, Tafluprost. Docking studies showed this molecule's anti-glaucoma properties comparable to Tafluprost, thus indicating its potential applicability in this field Jaggavarapu et al., 2020.
Role in Alpha-adrenoreceptor Research
The compound has also been linked to research involving alpha-adrenoreceptor subtypes and 5-HT(1A) receptors. Bolognesi et al. (1999) synthesized related compounds to explore their affinity and functional activity towards these receptors. The study provided insights into the affinity profile of these compounds, indicating their potential use in studying receptor systems Bolognesi et al., 1999.
Investigation in Ocular Hypotensive Agents
This compound has also been investigated for its properties as an ocular hypotensive agent. Al-Jazzaf et al. (2003) studied Travoprost, a prodrug related to this compound, which showed significant potential in treating elevated intraocular pressure in patients with glaucoma and ocular hypertension Al-Jazzaf et al., 2003.
Safety And Hazards
This would involve studying any potential hazards associated with the compound, such as its toxicity, flammability, or reactivity. It would also include recommendations for safe handling and storage of the compound.
Orientations Futures
This would involve a discussion of potential future research directions. This could include potential applications of the compound, or further studies to better understand its properties or mechanisms of action.
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34F3NO5/c1-2-29-24(33)11-6-4-3-5-10-20-21(23(32)15-22(20)31)13-12-18(30)16-34-19-9-7-8-17(14-19)25(26,27)28/h3,5,7-9,12-14,18,20-23,30-32H,2,4,6,10-11,15-16H2,1H3,(H,29,33)/b5-3-,13-12+/t18-,20-,21-,22+,23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAVJEMZITUZOC-XBUSSCQASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TrifluoroMethyl Dechloro | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

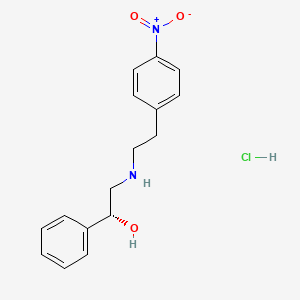
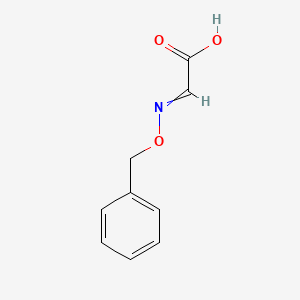
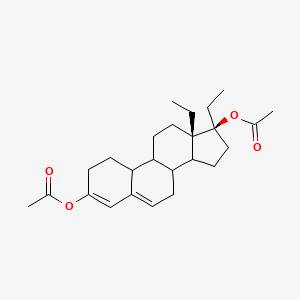
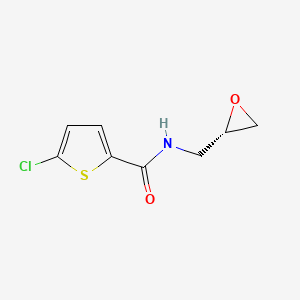
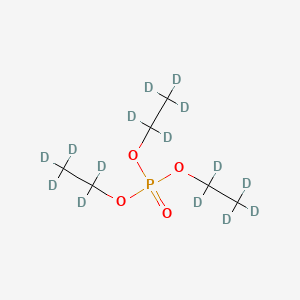
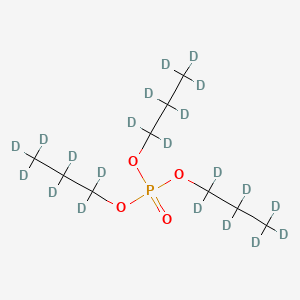
![3,8-Diazabicyclo[3.2.1]octane, 3-phenyl-](/img/structure/B579872.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B579873.png)
